molecular formula C22H16Cl2N4O2S B2682205 (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide CAS No. 1173322-15-0

(E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide

Cat. No.: B2682205
CAS No.: 1173322-15-0
M. Wt: 471.36
InChI Key: NSGYCKDSIZEDNC-BRJLIKDPSA-N
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Description

(E)-2-(2,4-dichlorophenoxy)-N’-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a dichlorophenoxy group, a pyrazole ring, and a thiophene moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dichlorophenoxy)-N’-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to yield the final product. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-dichlorophenoxy)-N’-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

(E)-2-(2,4-dichlorophenoxy)-N’-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dichlorophenoxy)-N’-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A simpler compound with herbicidal properties.

    Pyrazole Derivatives: Compounds with similar pyrazole rings, often used in pharmaceuticals.

    Thiophene Derivatives: Compounds containing thiophene rings, known for their electronic properties.

Uniqueness

(E)-2-(2,4-dichlorophenoxy)-N’-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O2S/c23-16-8-9-19(18(24)11-16)30-14-21(29)26-25-12-15-13-28(17-5-2-1-3-6-17)27-22(15)20-7-4-10-31-20/h1-13H,14H2,(H,26,29)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGYCKDSIZEDNC-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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